VPC 23019

GPCR pharmacology S1P receptor selectivity radioligand binding

Select VPC 23019 for experiments requiring simultaneous blockade of S1P1 and S1P3 receptors. Unlike selective antagonists (W146, CAY10444), only VPC 23019 provides dual inhibition essential for fully blocking S1P-driven Rac activation, migration, and tube formation in endothelial cells, or FTY720-P-induced eNOS activation. Its defined selectivity profile (85-fold S1P1>S1P3) and partial S1P4/5 agonism make it the only single-compound tool for dissecting cooperative S1P1/S1P3 signaling in angiogenesis, cancer cell motility, and HDL-mediated cardioprotection. Accept no substitutes for valid experimental interpretation.

Molecular Formula C17H29N2O5P
Molecular Weight 372.4 g/mol
Cat. No. B1684042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVPC 23019
SynonymsVPC-23019, VPC23019, VPC 23019
Molecular FormulaC17H29N2O5P
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N
InChIInChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m1/s1
InChIKeyMRUSUGVVWGNKFE-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VPC 23019 for S1P1/S1P3 Receptor Research: Scientific Selection Criteria


VPC 23019 is an aryl amide-containing analog of sphingosine-1-phosphate (S1P) that functions as a competitive antagonist at S1P1 and S1P3 receptors [1]. In radioligand binding assays using human receptors expressed in HEK293T cells, VPC 23019 exhibits pKi values of 7.86 (≈13.8 nM) for S1P1 and 5.93 (≈1,170 nM) for S1P3, demonstrating approximately 85-fold selectivity for S1P1 over S1P3 [2]. Additionally, VPC 23019 acts as an agonist at S1P4 and S1P5 receptors with pEC50 values of 6.58 (≈260 nM) and 7.07 (≈85 nM), respectively . Unlike selective S1P1 antagonists such as W146 or NIBR-0213, VPC 23019 provides dual S1P1/S1P3 antagonism with defined partial agonist activity at S1P4/S1P5, making it a distinct pharmacological tool for dissecting S1P receptor subtype contributions in complex biological systems [3].

VPC 23019 Substitution Risks: Why S1P1/S1P3 Antagonists Are Not Interchangeable


S1P receptor pharmacology is characterized by subtype-specific coupling to distinct G-protein pathways and opposing functional outcomes across different receptors [1]. While S1P1 and S1P3 both couple to Gi to stimulate Rac-dependent migration and angiogenesis, S1P2 couples to G12/13-Rho to inhibit these same processes [2]. Consequently, substituting VPC 23019 (S1P1/S1P3 dual antagonist) with a selective S1P1 antagonist such as W146 fails to block S1P3-mediated contributions; conversely, substituting with the S1P2 antagonist JTE-013 produces functionally opposite outcomes by removing inhibitory S1P2 tone [3]. Furthermore, VPC 23019 exhibits partial agonist activity at S1P4/S1P5 receptors, whereas structurally related analogs such as VPC25239 show altered S1P3 potency due to minor structural modifications [4]. These receptor subtype-specific and structure-dependent pharmacological differences preclude generic substitution without compromising experimental validity or biological interpretation.

VPC 23019 Quantitative Differentiation: Receptor Selectivity and Functional Evidence


S1P1 Versus S1P3 Selectivity: Quantified Binding Affinity Differential

VPC 23019 exhibits a pronounced selectivity for S1P1 over S1P3 receptors. In radioligand binding assays using human receptors expressed in HEK293T cells, VPC 23019 shows pKi values of 7.86 (≈13.8 nM) for S1P1 and 5.93 (≈1,170 nM) for S1P3 [1]. This represents an approximately 85-fold higher affinity for S1P1 compared to S1P3. In contrast, the structurally related analog VPC25239 (modified aryl amide derivative) exhibits a one log order (10-fold) increase in S1P3 potency relative to VPC 23019, demonstrating the steep structure-activity relationship within this compound series [2]. The selective S1P1 antagonist W146 exhibits no significant S1P3 antagonism, while the S1P2 antagonist JTE-013 lacks S1P1/S1P3 activity [3].

GPCR pharmacology S1P receptor selectivity radioligand binding

S1P4 and S1P5 Agonist Activity: Functional Duality Profile

Unlike pure S1P1/S1P3 antagonists, VPC 23019 exhibits dual pharmacology: antagonist activity at S1P1/S1P3 and agonist activity at S1P4/S1P5. In functional assays, VPC 23019 displays pEC50 values of 6.58 (≈260 nM) for S1P4 and 7.07 (≈85 nM) for S1P5 receptors . Additionally, VPC 23019 behaves as a partial agonist in S1P3 calcium mobilization assays, demonstrating context-dependent functional activity [1]. This contrasts with the selective S1P1 antagonist W146, which lacks documented S1P4/S1P5 agonist activity, and with the S1P2 antagonist JTE-013, which exhibits distinct receptor subtype specificity [2].

biased agonism S1P receptor pharmacology functional selectivity

Functional Antagonism of Endothelial Rac Activation and Migration: Direct Comparison with JTE-013

In mouse vascular endothelial (SVEC) cells expressing endogenous S1P2 and S1P3 receptors, VPC 23019 (S1P3 antagonist) abolished S1P-induced, Gi-dependent Rac stimulation, cell migration, and tube formation [1]. In contrast, the S1P2-selective antagonist JTE-013 enhanced these same S1P-induced responses, demonstrating that S1P2 exerts inhibitory effects on endothelial Rac activation and angiogenesis, while S1P1/S1P3 mediate stimulatory effects [2]. This direct head-to-head comparison demonstrates that substituting VPC 23019 with JTE-013 would produce functionally opposite experimental outcomes due to their divergent receptor subtype selectivity and the opposing roles of S1P2 versus S1P1/S1P3 in endothelial cell biology.

angiogenesis endothelial cell migration Rac GTPase S1P receptor pharmacology

Steep Structure-Activity Relationship: VPC25239 Analog Comparison

The structure-activity relationship (SAR) of the VPC aryl amide series is exceptionally steep. A minor structural modification to the VPC 23019 scaffold produced the analog VPC25239, which exhibited a one log order (approximately 10-fold) increase in potency at the S1P3 receptor [1]. This steep SAR underscores that chemically similar compounds within the same series cannot be assumed to possess equivalent pharmacological profiles. Researchers seeking S1P3-preferring activity may require VPC25239, while those requiring S1P1-preferring dual antagonism should procure VPC 23019 specifically [2].

structure-activity relationship S1P receptor antagonists medicinal chemistry

eNOS Activation Requires Dual S1P1/S1P3 Blockade: Comparison with W146 and CAY10444

FTY720-P-induced endothelial nitric oxide synthase (eNOS) activation requires cooperative signaling through both S1P1 and S1P3 receptors. The combined S1P1/S1P3 antagonist VPC 23019 (2 μM) blocked FTY720-P-induced eNOS activation, whereas neither the selective S1P1 antagonist W146 (2 μM) nor the selective S1P3 antagonist CAY10444 alone produced significant blockade [1]. Only the combination of W146 and CAY10444 reproduced the full blockade achieved by VPC 23019 alone [2]. This demonstrates that in systems where both S1P1 and S1P3 contribute to a biological response, selective antagonists cannot substitute for VPC 23019, which provides the required dual blockade.

eNOS endothelial function S1P1/S1P3 cooperativity FTY720

Procurement-Quality Differentiation: Purity and Stability Specifications

Commercially available VPC 23019 (CAS 449173-19-7) is supplied as a crystalline solid with specified purity ≥95% . Long-term stability data indicates ≥4 years when stored at -20°C as lyophilized powder . In lyophilized form, the chemical is stable for 36 months when stored desiccated at -20°C; in solution, storage at -20°C with use within 3 months is recommended to prevent potency loss [1]. DMSO solubility is specified as 125 mg/mL (≈335 mM) with ultrasonic assistance required for complete dissolution . These specifications provide procurement-relevant benchmarks for assessing vendor-supplied material quality and storage planning.

compound purity stability solubility procurement quality

VPC 23019 Application Scenarios: Evidence-Based Research Use Cases


Dissecting S1P1 Versus S1P3 Contributions in Angiogenesis and Endothelial Migration

VPC 23019 is the appropriate selection for experiments requiring dual blockade of S1P1 and S1P3 to assess their combined contribution to angiogenesis. In mouse vascular endothelial (SVEC) cells, VPC 23019 abolishes S1P-induced Rac activation, migration, and tube formation, while the S1P2 antagonist JTE-013 enhances these responses [1]. Researchers investigating the stimulatory roles of S1P1/S1P3 in endothelial biology should select VPC 23019, whereas studies focusing on S1P2-mediated inhibition require JTE-013. The 85-fold S1P1 selectivity over S1P3 (pKi 7.86 vs. 5.93) should be considered when interpreting concentration-dependent effects [2].

Investigating FTY720-P Pharmacology and eNOS Activation

VPC 23019 is the preferred single-compound tool for blocking FTY720-P-induced eNOS activation, which requires cooperative signaling through both S1P1 and S1P3 receptors. Neither the selective S1P1 antagonist W146 nor the selective S1P3 antagonist CAY10444 alone achieves significant blockade; only VPC 23019 or the W146 + CAY10444 combination produces full inhibition [1]. This application scenario is particularly relevant for researchers studying the immunomodulatory prodrug FTY720 (fingolimod) and its phosphorylated active metabolite FTY720-P [2].

S1P-Mediated Cancer Cell Migration Studies (Thyroid, Ovarian, and Neural Stem Cells)

VPC 23019 inhibits S1P-induced migration of thyroid cancer cells, ovarian cancer cells, and neural stem cells [1]. Given that S1P1 and S1P3 both contribute positively to glioma cell proliferation and migration [2], VPC 23019 provides the dual S1P1/S1P3 antagonism required to fully block S1P-driven cancer cell motility. Researchers should note the steep structure-activity relationship: analog VPC25239 exhibits approximately 10-fold greater S1P3 potency, which may produce different migration inhibition profiles depending on the relative S1P1/S1P3 expression in the cell model [3].

Cardiomyocyte and HDL-Mediated Cardioprotection Studies

VPC 23019 has been used to investigate HDL-mediated cardiomyocyte survival following hypoxia-reoxygenation. The prosurvival effect of HDL on adult mouse cardiomyocytes is abrogated by VPC 23019, confirming involvement of S1P1 and/or S1P3 receptors in HDL-mediated cardioprotection [1]. Additionally, both VPC 23019 and the selective S1P3 antagonist CAY10444 similarly inhibit HDL-mediated glucose uptake, implicating S1P3 activation of the Akt pathway in this metabolic effect [2]. For cardioprotection studies requiring simultaneous blockade of S1P1 and S1P3, VPC 23019 is the appropriate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VPC 23019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.